Physicochemical Differentiation: Lipophilicity (XLogP3) vs. Common In-Class Analogs
The cyclopropanesulfonyl derivative (XLogP3 = -0.4) occupies an intermediate lipophilicity space between the more polar methylsulfonyl analog (XLogP3 = -1.1) and the more lipophilic phenylsulfonyl analog (XLogP3 = 0.5), as calculated by the PubChem XLogP3 algorithm [1][2][3]. This moderate lipophilicity profile may translate to a differentiated balance between solubility and passive membrane permeability, although direct experimental validation for this specific compound is absent.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.4 |
| Comparator Or Baseline | 5-methanesulfonyl analog: XLogP3 = -1.1; 5-phenylsulfonyl analog: XLogP3 = 0.5 |
| Quantified Difference | ΔXLogP3 = +0.7 vs. methylsulfonyl; ΔXLogP3 = -0.9 vs. phenylsulfonyl |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
In the tetrahydropyrazolo[1,5-a]pyrazine ATR inhibitor series, balancing lipophilicity was critical for optimizing both target potency and CYP3A4 TDI liability [4]; the intermediate XLogP3 of this compound positions it as a potential starting point requiring fewer property-modulating modifications.
- [1] PubChem Compound Summary for CID 121018716. XLogP3 = -0.4. https://pubchem.ncbi.nlm.nih.gov/compound/2034593-07-0 View Source
- [2] PubChem Compound Summary for CID 130409672, 5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine. XLogP3 = -1.1. View Source
- [3] PubChem Compound Summary for CID 53486270, 5-(phenylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. XLogP3 = 0.5. View Source
- [4] Barsanti, P. A.; Aversa, R. J.; et al. ACS Med. Chem. Lett. 2015, 6 (1), 37–41. View Source
